![molecular formula C27H22N2O6 B2649308 2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-methoxyphenyl)acetamide CAS No. 866348-54-1](/img/structure/B2649308.png)

2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

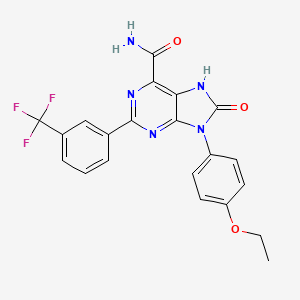

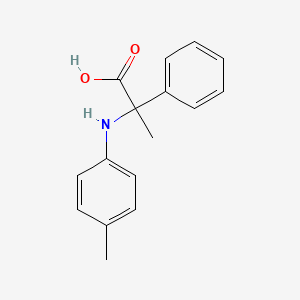

“2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C27H22N2O6. It is a derivative of quinoline, a class of compounds that have been found to have interesting pharmaceutical and biological activities .

Molecular Structure Analysis

The molecular structure of this compound includes a quinoline ring system, which is fused with a dioxino ring. It also has a benzoyl group attached to one of the carbon atoms in the quinoline ring, and an acetamide group in which the amine is substituted with a 4-methoxyphenyl group .Scientific Research Applications

Structural Study on Co-crystals and Salts

A study by Karmakar et al. (2009) examined co-crystals and a salt of quinoline derivatives with an amide bond, revealing the formation of 1:1 co-crystals with aromatic diols and the crystal structure of perchloric acid salt of a quinolin-8-ylamino acetate derivative. This research contributes to understanding the molecular interactions and crystal packing in quinoline derivatives, potentially informing the development of new materials and pharmaceuticals Karmakar, A., Kalita, D., & Baruah, J. (2009). Journal of Molecular Structure.

Different Spatial Orientations of Amide Derivatives

Kalita and Baruah (2010) explored the spatial orientations of amide derivatives on anion coordination, focusing on a stretched amide and its protonated perchlorate salt with tweezer-like geometry. This study helps elucidate the molecular structures and assembly processes of quinoline derivatives, which could be vital for designing novel coordination compounds Kalita, D., & Baruah, J. (2010). CrystEngComm.

Synthesis and Applications in Catalysis

The synthesis and application of rigid P-chiral phosphine ligands, including quinoxaline derivatives for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, were investigated by Imamoto et al. (2012). This work showcases the utility of quinoline derivatives in catalysis, potentially leading to efficient synthesis methods for chiral pharmaceutical ingredients Imamoto, T., et al. (2012). Journal of the American Chemical Society.

Carbocyclization Reactions

A synthetic method for highly functionalized quinolin-2(1H)-ones developed by Chen and Chuang (2016) demonstrates the versatility of quinoline derivatives in organic synthesis. Their method involves copper(II) chloride-catalyzed aerobic oxidative carbocyclization reactions, highlighting the compound's potential in synthesizing complex organic molecules Chen, Y., & Chuang, C.-P. (2016). Synthesis.

Structural Aspects and Properties of Salts and Inclusion Compounds

Karmakar et al. (2007) studied the structural aspects of amide-containing isoquinoline derivatives, revealing their potential in forming gels and crystalline solids with mineral acids. This research provides insights into the material properties of quinoline derivatives, which could be useful in developing new pharmaceutical formulations or materials science applications Karmakar, A., et al. (2007). CrystEngComm.

properties

IUPAC Name |

2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N2O6/c1-33-19-9-7-18(8-10-19)28-25(30)16-29-15-21(26(31)17-5-3-2-4-6-17)27(32)20-13-23-24(14-22(20)29)35-12-11-34-23/h2-10,13-15H,11-12,16H2,1H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHXQNSNZZPVCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-methoxyphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamide](/img/structure/B2649225.png)

![Ethyl 3-[(4-methyl-3-nitrobenzoyl)amino]-3-(3-nitrophenyl)propanoate](/img/structure/B2649235.png)

![4-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1,3-thiazol-2-amine hydrochloride](/img/structure/B2649237.png)

![N-[2-(2,6-dimethylmorpholin-4-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2649239.png)

![3-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2649242.png)

![4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2649243.png)